molecular formula C15H21O5P B084024 alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester CAS No. 13507-49-8

alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester

Cat. No. B084024
CAS RN: 13507-49-8
M. Wt: 312.3 g/mol
InChI Key: AFGMDHDZHUKXMX-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester, also known as DEPAE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DEPAE is a phosphonate ester, which contains a phosphorus atom bonded to two ethoxy groups and a benzene ring. This compound has been synthesized using various methods and has been found to have potential applications in different fields of research.

Mechanism Of Action

The mechanism of action of alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester as a catalyst is still not fully understood. However, it is believed that the phosphorus atom in alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester acts as a Lewis acid, which can coordinate with the reactant molecules and facilitate the reaction. The benzene ring in alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester also plays a crucial role in stabilizing the intermediate species during the reaction.

Biochemical And Physiological Effects

Alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-cancer agent. alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester has been found to inhibit the growth of cancer cells in vitro, although further studies are required to confirm its efficacy and safety.

Advantages And Limitations For Lab Experiments

Alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester has several advantages as a catalyst for lab experiments. It is easy to synthesize and purify, and it has been found to be an effective catalyst for various organic reactions. However, alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester also has some limitations. It is relatively unstable and can decompose under certain conditions, which may limit its use in some experiments.

Future Directions

There are several future directions for research on alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester. One potential area of focus is the development of new synthetic methods for alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester and its derivatives. Another potential direction is the study of alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester's potential as an anti-cancer agent, which may lead to the development of new cancer therapies. Additionally, further studies are required to understand the mechanism of action of alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester as a catalyst and to optimize its use in various organic reactions.

Synthesis Methods

The synthesis of alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester has been achieved using different methods. One of the most common approaches is the reaction between diethyl phosphite and benzaldehyde in the presence of a catalyst. This process results in the formation of alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester, which can be further purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

Alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester has been extensively studied for its potential applications in scientific research. One of the key areas of focus has been its use as a catalyst in organic reactions. alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester has been found to be an effective catalyst for the synthesis of various organic compounds, including esters and amides.

properties

CAS RN

13507-49-8

Product Name

alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester

Molecular Formula

C15H21O5P

Molecular Weight

312.3 g/mol

IUPAC Name

ethyl (Z)-2-diethoxyphosphoryl-3-phenylprop-2-enoate

InChI

InChI=1S/C15H21O5P/c1-4-18-15(16)14(12-13-10-8-7-9-11-13)21(17,19-5-2)20-6-3/h7-12H,4-6H2,1-3H3/b14-12-

InChI Key

AFGMDHDZHUKXMX-OWBHPGMISA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/P(=O)(OCC)OCC

SMILES

CCOC(=O)C(=CC1=CC=CC=C1)P(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)P(=O)(OCC)OCC

Origin of Product

United States

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